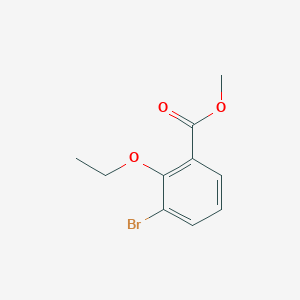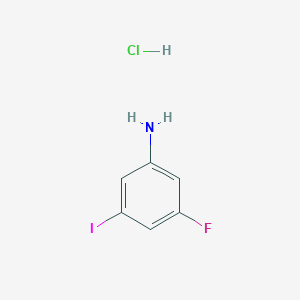
3-Fluoro-5-iodoaniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-5-iodoaniline hydrochloride, also known as 3-FIH, is an important organic compound used in a variety of scientific research applications. It is a colorless, odorless, crystalline solid with a molecular weight of 328.50 g/mol. 3-FIH is a derivative of aniline, a common aromatic amine. It is a useful intermediate in the synthesis of other compounds, and has been used in a range of fields including medicinal chemistry, analytical chemistry, and materials science.
Applications De Recherche Scientifique
3-Fluoro-5-iodoaniline hydrochloride has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of novel compounds, including those used in medicinal chemistry and materials science. It has also been used as a starting material in the synthesis of other compounds, such as 3-fluoro-2-iodo-5-methoxybenzyl alcohol. 3-Fluoro-5-iodoaniline hydrochloride has also been used as a fluorescent probe for the detection of certain proteins and enzymes.
Mécanisme D'action
The mechanism of action of 3-Fluoro-5-iodoaniline hydrochloride is not fully understood. It is believed that the fluoro group of the molecule interacts with the target molecule in some way, either by forming a covalent bond or by forming a non-covalent interaction. This interaction is thought to be responsible for the activity of the molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-5-iodoaniline hydrochloride are not well understood. It has been used in a number of studies to investigate the effects of different compounds on cells and organisms, but the results of these studies are not conclusive. It is also not known if 3-Fluoro-5-iodoaniline hydrochloride has any toxic effects on humans or animals.
Avantages Et Limitations Des Expériences En Laboratoire
3-Fluoro-5-iodoaniline hydrochloride has several advantages for use in laboratory experiments. It is a relatively stable compound, and is not easily degraded by air or light. It is also relatively inexpensive and easy to obtain. However, it is not soluble in water, so it must be dissolved in organic solvents before use.
Orientations Futures
There are a number of potential future directions for research involving 3-Fluoro-5-iodoaniline hydrochloride. These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in medicinal chemistry and materials science. It could also be used in further studies to investigate the effects of different compounds on cells and organisms. Additionally, 3-Fluoro-5-iodoaniline hydrochloride could be used in the development of new fluorescent probes for the detection of certain proteins and enzymes.
Méthodes De Synthèse
3-Fluoro-5-iodoaniline hydrochloride can be synthesized in a few different ways. One common method is to react aniline with 3-fluoro-5-iodo-2-chloro-benzene in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. This reaction produces 3-fluoro-5-iodoaniline hydrochloride as the main product, along with other by-products. The reaction typically takes place at a temperature of around 100°C.
Propriétés
IUPAC Name |
3-fluoro-5-iodoaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FIN.ClH/c7-4-1-5(8)3-6(9)2-4;/h1-3H,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHUITXCEHINNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)I)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-iodoaniline hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-[Benzene-1,4-diylbis(oxy)]diethanamine dihydrochloride](/img/structure/B6338649.png)

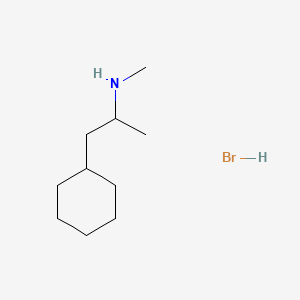
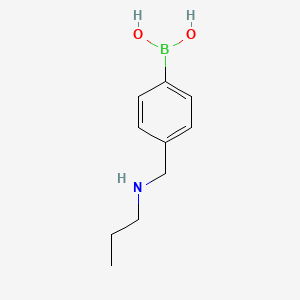
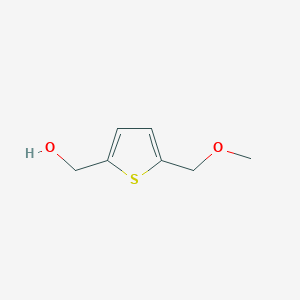
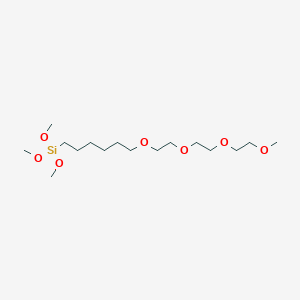

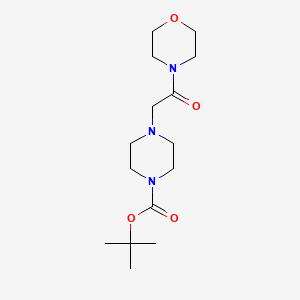
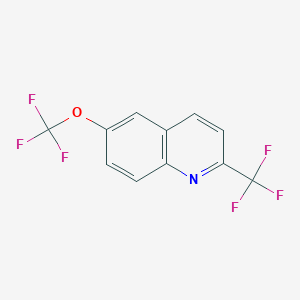
![4-(4-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6338699.png)

